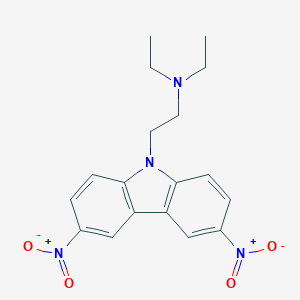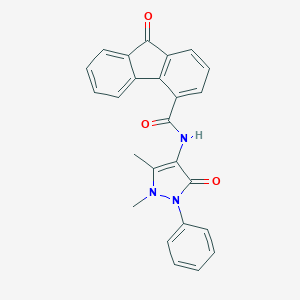![molecular formula C20H21N3O3 B432836 1,3(2H)-diona de 2-(2-(4-acetilpiperazin-1-il)etil)-1H-benzo[de]isoquinolina CAS No. 723250-15-5](/img/structure/B432836.png)
1,3(2H)-diona de 2-(2-(4-acetilpiperazin-1-il)etil)-1H-benzo[de]isoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves numerous synthetic routes due to their wide range of biological and pharmacological activities . Established protocols for the synthesis of quinoline ring, which is a part of the given compound, have been reported in the literature .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups. It contains a total of 49 bonds, including 28 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 3 six-membered rings and 1 ten-membered ring .Mecanismo De Acción
ABT-737 selectively binds to the hydrophobic groove of 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione family proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This interaction leads to the activation of caspases, which are enzymes that cleave cellular proteins, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. In addition, ABT-737 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced efficacy of these treatments. ABT-737 has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-737 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione family proteins, making it a valuable tool for studying the role of these proteins in apoptosis. However, ABT-737 has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experimental settings. In addition, ABT-737 has a relatively short half-life in vivo, which can limit its efficacy in animal studies.
Direcciones Futuras
There are several future directions for research on ABT-737. One area of interest is the development of more potent and selective 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione family inhibitors. Another area of interest is the identification of biomarkers that can predict the response to ABT-737 in cancer patients. Additionally, the combination of ABT-737 with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the use of ABT-737 in combination with other small molecule inhibitors, such as tyrosine kinase inhibitors, is an area of interest for the treatment of certain types of cancer.
Métodos De Síntesis
ABT-737 was first synthesized by Abbott Laboratories in 2005. The synthesis involves a series of chemical reactions, including condensation, cyclization, and N-alkylation. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
Sistemas de quimiosensores
Este compuesto es parte de una clase de moléculas que se pueden utilizar para crear nuevos sistemas de quimiosensores. Estos sistemas son capaces de detectar cambios químicos o físicos específicos y son particularmente útiles para identificar la presencia de iones o moléculas. El sistema de benzo[de]isoquinolina-1,3-diona, que incluye este compuesto, se ha utilizado para sintetizar derivados que muestran una alta selectividad en la determinación de aniones .
Síntesis de moléculas bioactivas
El núcleo de benzo[de]isoquinolina es un andamio significativo en la química medicinal. Está involucrado en la síntesis de moléculas bioactivas que exhiben una amplia gama de actividades biológicas. Esto incluye posibles agentes terapéuticos para enfermedades como el cáncer, la malaria y las infecciones bacterianas .
Desarrollo de quimiosensores fluorescentes
Se han explorado derivados de este compuesto para su uso como quimiosensores fluorescentes. Estos sensores están diseñados para detectar varios cationes y aniones a través de la fluorescencia, que es una herramienta valiosa tanto en investigación como en diagnósticos clínicos .
Investigación farmacéutica
La estructura del compuesto permite una mayor funcionalización, lo que lleva a la creación de iminas, aminas, tioureas e hidrazonas. Estos grupos funcionales son a menudo componentes clave en los productos farmacéuticos, lo que contribuye a la versatilidad del compuesto en el desarrollo de fármacos .
Propiedades
IUPAC Name |
2-[2-(4-acetylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)22-11-8-21(9-12-22)10-13-23-19(25)16-6-2-4-15-5-3-7-17(18(15)16)20(23)26/h2-7H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWURRLJSDMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)
![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)

![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)

![6-chloro-2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432825.png)


![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)
![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)
